molecular formula C14H12N2O B10844863 5-Methyl-N-phenylbenzo[d]oxazol-2-amine

5-Methyl-N-phenylbenzo[d]oxazol-2-amine

Cat. No.: B10844863
M. Wt: 224.26 g/mol
InChI Key: SJERMAXXFIXBCQ-UHFFFAOYSA-N
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Description

5-Methyl-N-phenylbenzo[d]oxazol-2-amine is a chemical compound based on the 2-aminobenzoxazole scaffold, a structure of significant interest in medicinal chemistry and chemical biology research . As an N-substituted 2-aminobenzoxazole, it serves as a valuable building block for researchers developing novel therapeutic agents and investigating biological mechanisms . Compounds within this class are frequently explored as potential enzyme inhibitors, targeting proteases, chymase, butyrylcholinesterase, and topoisomerase II, among others . The structural motif is also relevant in materials chemistry and can be utilized in the development of molecular probes, such as for positron emission tomography (PET) . The synthesis of such N-substituted 2-aminobenzoxazole analogues can be achieved through advanced synthetic protocols, including methods involving the Smiles rearrangement, which allows for functionalization under economical conditions . Researchers value this chemical scaffold for its versatility and potential to generate diverse libraries of compounds for biological screening. Please handle this material with appropriate care in a laboratory setting. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

5-methyl-N-phenyl-1,3-benzoxazol-2-amine

InChI

InChI=1S/C14H12N2O/c1-10-7-8-13-12(9-10)16-14(17-13)15-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16)

InChI Key

SJERMAXXFIXBCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Benzoxazole-2-thiol

  • Reactants : 5-Methyl-2-aminophenol, CS₂, KOH.

  • Conditions : Reflux in ethanol for 6 hours.

  • Yield : 90–94%.

Step 2: Amine Incorporation via Chloroacetyl Chloride

  • Reactants : Benzoxazole-2-thiol (1.0 equiv), chloroacetyl chloride (1.2 equiv), aniline (2.0 equiv).

  • Conditions : Reflux in toluene for 4 hours.

  • Purification : Silica gel chromatography (hexane/acetone, 3:1).

  • Yield : 83–87%.

Key Advantage : Avoids transition metals, making it suitable for scalable synthesis.

I₂-Mediated Oxidative Cyclodesulfurization

This iodine-catalyzed method employs oxidative desulfurization of thiourea intermediates.

Procedure :

  • Reactants : 5-Methyl-2-aminophenol (1.0 equiv), phenyl isothiocyanate (1.1 equiv), I₂ (0.2 equiv).

  • Conditions : Stirring in DMF at 80°C for 2 hours.

  • Workup : Dilution with water, filtration.

  • Yield : 84–88%.

Mechanism :
Iodine facilitates intramolecular C–O bond formation via a thiourea intermediate, followed by aerial oxidation to the benzoxazole.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling enables late-stage functionalization of preformed benzoxazole cores.

Procedure :

  • Reactants : 5-Bromo-N-phenylbenzo[d]oxazol-2-amine (1.0 equiv), methylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%).

  • Conditions : Microwave irradiation at 150°C for 20 minutes in H₂O/DMF.

  • Purification : Preparative HPLC.

  • Yield : 58–62%.

Limitation : Moderate yields due to competing side reactions.

Microwave-Assisted Green Synthesis

Microwave irradiation accelerates reaction kinetics, reducing time and energy consumption.

Procedure :

  • Reactants : 5-Methyl-2-aminophenol (1.0 equiv), aniline (1.2 equiv), FeCl₃·6H₂O (20 mol%).

  • Conditions : Microwave at 150°C for 20 minutes in H₂O.

  • Workup : Filtration, washing with ethanol.

  • Yield : 90–92%.

Advantages : Solvent-free, high atom economy, and short reaction time.

Comparative Analysis of Methods

MethodConditionsYield (%)Key AdvantagesLimitations
PPA Cyclocondensation180°C, 5 h76–82Scalable, simple workupHigh temperature, corrosive PPA
NCTS/BF₃·Et₂OReflux, 24–30 h89–91High yield, broad substrate scopeLong reaction time
Smiles RearrangementReflux, 4 h83–87Metal-free, two-step synthesisRequires thiol intermediate
I₂-Mediated80°C, 2 h84–88Eco-friendly, short timeLimited to aryl isothiocyanates
Suzuki CouplingMicrowave, 20 min58–62Late-stage functionalizationModerate yield, Pd cost
Microwave/FeCl₃Microwave, 20 min90–92Green, rapidRequires specialized equipment

Chemical Reactions Analysis

Types of Reactions

5-Methyl-N-phenylbenzo[d]oxazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoxazole derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 5-Methyl-N-phenylbenzo[d]oxazol-2-amine with structurally similar compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Variations on the Benzoxazole Ring

5-Methyl-N-(4-nitrophenyl)benzo[d]oxazol-2-amine (2d)
  • Structure : 5-methyl benzoxazole with a 4-nitrophenyl group.
  • Key Data :
    • Melting point: 256–257°C.
    • ¹H NMR: δ 2.45 (s, 3H, CH₃), 7.02–8.29 (aromatic protons).
    • Biological Activity: Demonstrated anti-inflammatory effects by modulating IL-6 and IL-1β mRNA expression in LPS-activated cells .
6-Methyl-N-(4-nitrophenyl)benzo[d]oxazol-2-amine (2e)
  • Structure : 6-methyl benzoxazole with a 4-nitrophenyl group.
  • Key Data :
    • Melting point: 226–228°C.
    • ¹H NMR: δ 2.47 (s, 3H, CH₃), 7.11–8.29 (aromatic protons).
    • Comparison : The 6-methyl substitution reduces crystallinity (lower mp vs. 2d) and alters aromatic proton environments in NMR .
5-Methoxy-N-(4-nitrophenyl)benzo[d]oxazol-2-amine (2g)
  • Structure : 5-methoxy benzoxazole with a 4-nitrophenyl group.
  • Key Data :
    • ¹H NMR: δ 3.98 (s, 3H, OCH₃), 6.62–8.81 (aromatic protons).
    • Comparison : The electron-donating methoxy group increases solubility but may reduce anti-inflammatory potency compared to 2d .

Variations in the N-Phenyl Substituent

N-Methylbenzo[d]oxazol-2-amine (2a)
  • Structure : N-methyl instead of N-phenyl.
  • Key Data: Anthelmintic Activity: Effective against Trichinella spiralis with low cytotoxicity (IC₅₀: 12 µM vs. 120 µΜ for albendazole) .
5-Methyl-N-(2-methoxy-4-nitrophenyl)benzo[d]oxazol-2-amine (2k)
  • Structure : 5-methyl benzoxazole with a 2-methoxy-4-nitrophenyl group.
  • Key Data :
    • Melting point: 163–168°C.
    • ¹H NMR: δ 4.06 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).
    • Comparison : The 2-methoxy group introduces steric hindrance, reducing melting point and possibly altering metabolic stability .

Physicochemical and Spectral Comparisons

Compound Melting Point (°C) ¹H NMR (Key Signals) IR (C=N/C-O)
5-Methyl-N-(4-nitrophenyl) (2d) 256–257 δ 2.45 (s, CH₃) 1620 cm⁻¹ (C=N)
6-Methyl-N-(4-nitrophenyl) (2e) 226–228 δ 2.47 (s, CH₃) 1615 cm⁻¹ (C=N)
5-Methoxy derivative (2g) Not reported δ 3.98 (s, OCH₃) 1590 cm⁻¹ (C-O)
  • Trends : Methyl groups at the 5-position increase melting points due to symmetry, while methoxy groups lower thermal stability. IR shifts reflect electronic differences between C=N and C-O bonds .

Q & A

Q. What are the common synthetic routes for 5-Methyl-N-phenylbenzo[d]oxazol-2-amine?

The compound is typically synthesized via condensation reactions between 2-aminophenol derivatives and substituted isocyanates or through cyclization of precursors. Key methods include:

  • Microwave-assisted catalysis : Using n-butylammonium iodide (nBu4NI) as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant under microwave irradiation, achieving yields of ~45–74% .
  • Column chromatography purification : Isolation from crude reaction mixtures using silica gel and eluents like hexane/ethyl acetate (3:1) .
  • Solvent-mediated synthesis : Reactions in acetone or chloroform under reflux, followed by recrystallization .

Q. How is this compound characterized using spectroscopic techniques?

  • <sup>1</sup>H NMR : Key signals include the NH proton at δ 2.98 (singlet, CD3COCD3) and aromatic protons between δ 6.99–7.90 . Methyl groups appear at δ 2.50 (C-5 methyl) .
  • <sup>13</sup>C NMR : Distinct peaks for the oxazole ring (δ 157.5, 147.1) and aromatic carbons (δ 124.6–141.8) .
  • HRMS : Calculated m/z 239.1179 (C14H13N2O), with experimental values matching within ±0.0014 .

Q. What purification strategies are effective for isolating this compound?

  • Silica gel chromatography : Optimal separation is achieved with hexane/ethyl acetate (3:1), yielding high-purity solids .
  • Recrystallization : Using chloroform or acetone to obtain crystalline forms, with melting points reported between 135–138°C .

Advanced Research Questions

Q. What challenges arise in optimizing reaction conditions for its synthesis?

  • Catalyst selection : nBu4NI improves reaction efficiency under microwave conditions but requires careful control of oxidant (TBHP) stoichiometry to avoid over-oxidation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization but may complicate purification due to byproduct formation .
  • Temperature sensitivity : Excessive heat during microwave irradiation can degrade the oxazole ring, reducing yields .

Q. How can contradictions in spectral data across studies be resolved?

  • Solvent-induced shifts : NH proton signals vary between δ 2.73–5.29 depending on solvent (e.g., CDCl3 vs. CD3COCD3) .
  • Crystallographic vs. solution data : X-ray structures (e.g., from ) confirm planar oxazole geometry, while solution NMR may show dynamic effects due to hydrogen bonding .
  • Impurity analysis : HRMS and <sup>13</sup>C DEPT experiments distinguish between isomeric byproducts and the target compound .

Q. What computational approaches are used to study its molecular interactions?

  • Density Functional Theory (DFT) : Predicts electronic properties and reactive sites, such as the electron-deficient oxazole ring, which participates in hydrogen bonding .
  • Molecular docking : Simulations with enzymes (e.g., mTOR kinase) reveal binding affinities, as seen in the high binding energy (−30.828 kcal/mol) of analogous benzoxazole derivatives .

Q. How is this compound applied in drug discovery?

  • Anticancer agents : Derivatives like INK 128 (MLN0128) inhibit mTOR signaling by forming hydrogen bonds with kinase active sites .
  • Anthelmintic activity : N-methylbenzoxazol-2-amine analogs show efficacy against parasitic worms, validated through in vitro enzyme assays .

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